2-Hydroxy Irinotecan-d10
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Overview
Description
2-Hydroxy Irinotecan-d10 is a deuterated derivative of 2-Hydroxy Irinotecan, a compound used primarily in research settings. It is a labeled analog of Irinotecan, a topoisomerase I inhibitor widely used in the treatment of various cancers, including colorectal, pancreatic, and lung cancers . The deuterium labeling in this compound allows for more precise pharmacokinetic and metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy Irinotecan-d10 involves the incorporation of deuterium atoms into the molecular structure of 2-Hydroxy Irinotecan. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of advanced chromatographic techniques is common to separate and purify the deuterated compound from its non-deuterated counterparts .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy Irinotecan-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Hydroxy Irinotecan-d10 is extensively used in scientific research, particularly in the fields of:
Chemistry: It is used to study the metabolic pathways and pharmacokinetics of Irinotecan and its derivatives.
Biology: The compound is used in cellular studies to understand the mechanisms of action of topoisomerase I inhibitors.
Medicine: It aids in the development of new cancer therapies by providing insights into the drug’s metabolism and efficacy.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
2-Hydroxy Irinotecan-d10, like its parent compound Irinotecan, exerts its effects by inhibiting the enzyme topoisomerase I. This enzyme is crucial for DNA replication and transcription. By forming a complex with topoisomerase I, the compound prevents the re-ligation of single-strand breaks in DNA, leading to DNA damage and ultimately cell death. The active metabolite SN-38 is significantly more potent and is responsible for the majority of the drug’s cytotoxic effects .
Comparison with Similar Compounds
Irinotecan: The parent compound, widely used in cancer treatment.
SN-38: The active metabolite of Irinotecan, significantly more potent.
Topotecan: Another topoisomerase I inhibitor used in cancer therapy.
Camptothecin: The natural product from which Irinotecan is derived.
Uniqueness: 2-Hydroxy Irinotecan-d10 is unique due to its deuterium labeling, which allows for more precise studies of the compound’s pharmacokinetics and metabolism. This labeling provides a significant advantage in research settings, enabling more accurate tracking and analysis of the compound’s behavior in biological systems .
Properties
CAS No. |
1346597-30-5 |
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Molecular Formula |
C33H38N4O7 |
Molecular Weight |
612.749 |
InChI |
InChI=1S/C33H38N4O7/c1-3-21-22-15-20(44-32(41)36-13-10-19(14-28(36)38)35-11-6-5-7-12-35)8-9-26(22)34-29-23(21)17-37-27(29)16-25-24(30(37)39)18-43-31(40)33(25,42)4-2/h8-9,15-16,19,28,38,42H,3-7,10-14,17-18H2,1-2H3/t19?,28?,33-/m0/s1/i5D2,6D2,7D2,11D2,12D2 |
InChI Key |
DDBHYRUFETXXKP-YDCAFJPWSA-N |
SMILES |
CCC1=C2C=C(C=CC2=NC3=C1CN4C3=CC5=C(C4=O)COC(=O)C5(CC)O)OC(=O)N6CCC(CC6O)N7CCCCC7 |
Synonyms |
4S)-4,11-Diethyl-4-hydroxy-9-[(2-hydroxy-4-piperidinopiperidino-d10)carbonyloxy]-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]-quinoline-3,14(4H,12H)-dione; Irinotecan 2-Hydroxy Impurity; |
Origin of Product |
United States |
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